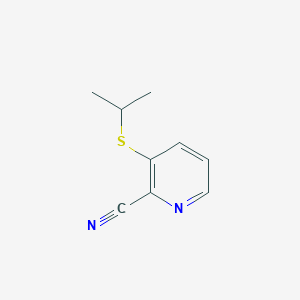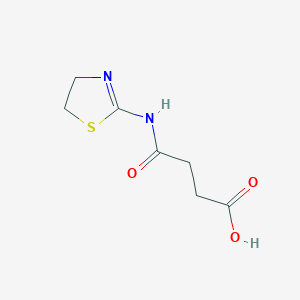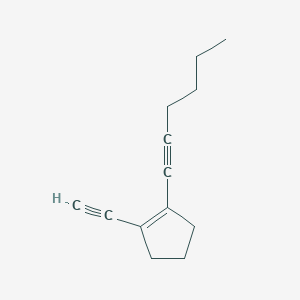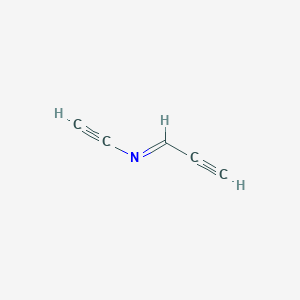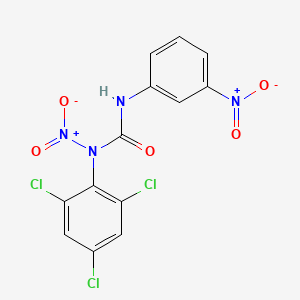
N-Nitro-N'-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” typically involves the reaction of 3-nitroaniline with 2,4,6-trichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” would depend on its specific application. For example, if used as an antimicrobial agent, it may interfere with the metabolic pathways of microorganisms. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitro-N’-(3-nitrophenyl)urea
- N-Nitro-N’-(2,4,6-trichlorophenyl)urea
- N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
Uniqueness
“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is unique due to the specific arrangement of nitro and trichlorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
445289-46-3 |
|---|---|
Fórmula molecular |
C13H7Cl3N4O5 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
1-nitro-3-(3-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-4-10(15)12(11(16)5-7)18(20(24)25)13(21)17-8-2-1-3-9(6-8)19(22)23/h1-6H,(H,17,21) |
Clave InChI |
BBNPZTHHHMRPSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


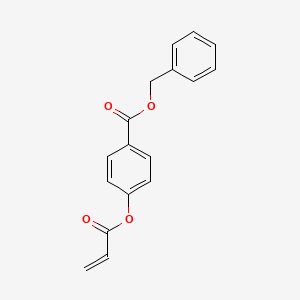
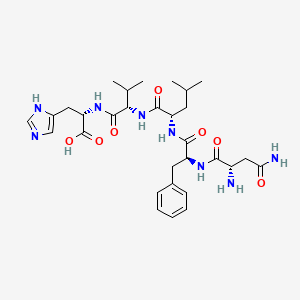
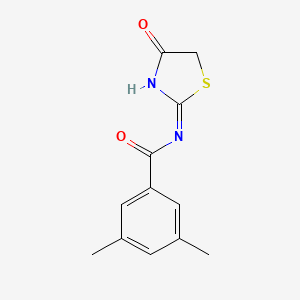
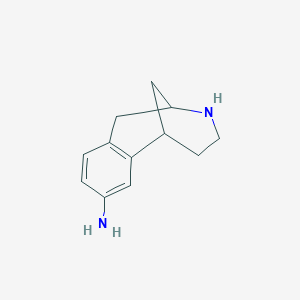
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)



